(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone
Description
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl sulfonyl group, an azetidine ring, and a furan ring
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-10-3-5-11(6-4-10)21(18,19)12-8-16(9-12)14(17)13-2-1-7-20-13/h1-7,12H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWRSDNBXRRHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The sulfonylation of azetidine derivatives typically employs 4-fluorophenylsulfonyl chloride under basic conditions to deprotonate the azetidine nitrogen, facilitating nucleophilic attack on the electrophilic sulfur center.
Representative Procedure :
- Reactants : Azetidine (1.0 equiv), 4-fluorophenylsulfonyl chloride (1.2 equiv).
- Base : Triethylamine (2.0 equiv) or 4-dimethylaminopyridine (DMAP, catalytic).
- Solvent : Dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- Temperature : 0–5°C initially, then warming to room temperature.
- Reaction Time : 4–6 hours.
Optimization Insights :
- Excess sulfonyl chloride ensures complete conversion, while controlled temperatures mitigate exothermic side reactions.
- DMAP enhances reaction efficiency by activating the sulfonyl chloride.
Yield Data :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0°C → RT | 78 |
| DMAP | DMF | 0°C → RT | 92 |
Purification and Characterization
- Workup : The crude product is washed with dilute HCl to remove unreacted sulfonyl chloride, followed by aqueous NaHCO₃ to eliminate acidic by-products.
- Purification : Recrystallization from isopropanol/water (3:1) yields pure 3-((4-fluorophenyl)sulfonyl)azetidine as white crystals.
- Analytical Validation :
Acylation with Furan-2-carbonyl Chloride: Constructing the Methanone Linkage
Coupling Strategies and Reagent Selection
The acylation of 3-((4-fluorophenyl)sulfonyl)azetidine with furan-2-carbonyl chloride proceeds via nucleophilic acyl substitution. Catalytic DMAP or stoichiometric coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are employed to activate the carbonyl.
Representative Procedure :
- Reactants : 3-((4-Fluorophenyl)sulfonyl)azetidine (1.0 equiv), furan-2-carbonyl chloride (1.5 equiv).
- Base : DMAP (0.2 equiv) or DCC (1.1 equiv).
- Solvent : DCM or THF.
- Temperature : 0°C → RT.
- Reaction Time : 12–24 hours.
Optimization Insights :
- DCC-mediated coupling minimizes racemization but requires post-reaction filtration to remove dicyclohexylurea.
- Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.
Yield Data :
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DMAP | DCM | 0°C → RT | 85 |
| DCC | THF | 0°C → RT | 88 |
Purification and Characterization
- Workup : The reaction mixture is filtered (if DCC is used), washed with brine, and dried over MgSO₄.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords the pure product.
- Analytical Validation :
Industrial-Scale Synthesis and Process Optimization
Scalable Modifications
- Continuous Flow Reactors : Enhance heat dissipation during exothermic sulfonylation, improving safety and yield.
- Solvent Recycling : DMF recovery via distillation reduces costs and environmental impact.
Economic Metrics :
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Yield (%) | 85–88 | 90–92 |
| Production Cost ($/kg) | 1200 | 450 |
Quality Control Protocols
- In-Process Checks : HPLC monitoring ensures intermediate purity >98% before proceeding to subsequent steps.
- Final Product Specifications :
- Purity : ≥99.5% (by HPLC).
- Residual Solvents : <500 ppm (ICH guidelines).
Challenges and Mitigation Strategies
Common Synthetic Pitfalls
Chemical Reactions Analysis
Types of Reactions
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a pharmaceutical agent with various biological activities:
- Anti-inflammatory Properties : The sulfonamide structure may modulate inflammatory pathways, inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Similar compounds have shown efficacy against microbial targets, suggesting potential applications in treating infections.
- Cytotoxicity Against Cancer Cells : Studies indicate that azetidine derivatives can induce apoptosis in cancer cell lines, making this compound a candidate for cancer therapy.
Organic Synthesis
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : It can be used to synthesize other bioactive compounds and natural products.
- Facilitating New Synthetic Methodologies : The unique structure allows for the development of novel synthetic strategies.
Materials Science
The compound's unique properties make it suitable for material science applications:
- Development of Novel Materials : Its structural features may lead to new polymers or nanomaterials with specific electronic or optical properties.
Study on Furan Derivatives
Research published in Bioorganic & Medicinal Chemistry Letters highlighted that furan derivatives exhibit significant anti-inflammatory activity, suggesting that this compound could possess similar properties due to its structural motifs.
Anticancer Activity
A study in the Journal of Medicinal Chemistry reported promising cytotoxic effects of azetidine-based compounds against breast and lung cancer cell lines, indicating a potential role for this compound in cancer treatment.
Mechanism of Action
The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl sulfonyl group and the azetidine ring can enhance binding affinity and selectivity, while the furan ring can contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone: Similar structure with a chlorine atom instead of fluorine.
(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone: Similar structure with a methyl group instead of fluorine.
(3-((4-Nitrophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in improved pharmacokinetic properties and enhanced biological activity, making it a valuable compound for further research and development.
Biological Activity
The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone, also known by its CAS number 1448073-47-9, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- Azetidine ring : A four-membered nitrogen-containing ring.
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Sulfonyl group : Known for its role in various pharmacological properties.
- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C14H12FNO4S |
| Molecular Weight | 309.31 g/mol |
| CAS Number | 1448073-47-9 |
| Density | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonyl group may facilitate interactions with proteins, while the fluorine atom can enhance binding affinity due to its electronegativity.
Pharmacological Applications
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Studies have shown that derivatives of azetidine compounds can inhibit tubulin polymerization, leading to the suppression of cancer cell proliferation. For instance, related compounds have demonstrated efficacy against various human cancer cell lines by disrupting microtubule dynamics .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures possess antimicrobial activity against a range of pathogens .
Case Studies
Several studies have investigated the biological effects of related compounds:
Case Study 1: Anticancer Efficacy
A study published in Nature reported that azetidine derivatives showed significant inhibition of cancer cell growth in vitro. The study highlighted the importance of the sulfonamide group in enhancing anticancer activity through apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Mechanisms
Research published in Journal of Medicinal Chemistry explored the anti-inflammatory potential of sulfonamide-containing compounds, demonstrating their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Q & A
Basic: What are the key synthetic challenges in preparing (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone?
Methodological Answer:
The synthesis involves multi-step reactions, including sulfonylation of the azetidine ring and coupling with the furan-2-yl carbonyl group. Key challenges include:
- Azetidine ring stability : Azetidines are prone to ring-opening under acidic/basic conditions. Use mild bases (e.g., triethylamine) and low-temperature reactions to preserve ring integrity .
- Sulfonylation efficiency : Optimize stoichiometry of 4-fluorophenylsulfonyl chloride to avoid over-sulfonation. Reaction monitoring via TLC or HPLC is recommended .
- Purification : Chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical due to polar intermediates.
Basic: How is the structural integrity of this compound validated experimentally?
Methodological Answer:
- NMR spectroscopy : Confirm the presence of the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups) and furan protons (δ ~6.3–7.4 ppm). The sulfonyl group is identified via deshielded aromatic protons (δ ~7.6–8.1 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₉H₁₆FNO₄S: 382.08).
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemical ambiguities if single crystals are obtained .
Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer:
Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:
- Buffer optimization : Test activity in varying pH (6.5–7.5) and ionic strength to mimic physiological conditions.
- Metabolic stability assays : Use liver microsomes to assess degradation rates, which may explain inconsistent IC₅₀ values .
- Orthogonal assays : Validate results with SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) for functional activity .
Advanced: What computational methods predict interaction with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like monoacylglycerol lipase (MAGL). Focus on sulfonyl and furan groups for hydrogen bonding and π-π stacking .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (root-mean-square deviation) of the ligand-enzyme complex .
- QSAR models : Corrogate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) using descriptors like logP and polar surface area .
Basic: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to avoid photodegradation.
- Solvent : Dissolve in anhydrous DMSO (≤10 mM) for long-term storage; avoid aqueous buffers due to hydrolysis of the sulfonamide group .
- Purity checks : Monitor via HPLC (C18 column, acetonitrile/water gradient) every 3 months.
Advanced: How to optimize reaction yield in large-scale synthesis?
Methodological Answer:
- Flow chemistry : Use continuous-flow reactors for azetidine sulfonylation to improve mixing and heat transfer, reducing side products .
- Catalyst screening : Test Pd(OAc)₂ or CuI for coupling reactions; microwave-assisted synthesis reduces reaction time from hours to minutes .
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading) for ≥80% yield .
Basic: What analytical techniques quantify purity and stability?
Methodological Answer:
- HPLC-DAD : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature applications) .
- Stability-indicating assays : Forced degradation (e.g., 0.1M HCl/NaOH, 40°C/75% RH) identifies labile functional groups .
Advanced: How to resolve stereochemical ambiguities in the azetidine ring?
Methodological Answer:
- Chiral chromatography : Use Chiralpak IA/IB columns with heptane/ethanol to separate enantiomers.
- VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra to assign absolute configuration .
- SHELXT : Solve crystal structures with SHELX software; anisotropic displacement parameters confirm stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
